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molecular formula C6H11NO3S B1657243 Ethyl ethoxythiocarbonylcarbamate CAS No. 5585-23-9

Ethyl ethoxythiocarbonylcarbamate

Cat. No. B1657243
M. Wt: 177.22 g/mol
InChI Key: IUQGNEBJNWBKCN-UHFFFAOYSA-N
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Patent
US04020076

Procedure details

22.8 g of chloroacetonitrile were added dropwise with stirring at room temperature to a suspension of 61.5 g of the potassium salt of ethyl N-carbethoxy-thiocarbamate [described by Guha et al, Indian Chem. Soc., Vol. 6 (1929), p. 570] in one liter of methanol and after stirring the mixture for 2 hours, 30 g of triethylamine were added thereto. The mixture was stirred for another 48 hours and was then refluxed for 2 hours and filtered. The filtrate was concentrated to dryness and the residue was added to sodium hydroxide solution. The resulting solution was washed with ethyl ether, acidified with hydrochloric acid and extracted with ethyl ether. The extracts were dried and evaporated to dryness and the residue was crystallized from petroleum ether to obtain 26.4 g of 5-cyano-4-hydroxy-2-ethoxy-thiazole melting at 132°C.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[K].[C:6]([NH:11][C:12](=[S:16])[O:13][CH2:14][CH3:15])(OCC)=[O:7].C(N(CC)CC)C>CO>[C:3]([C:2]1[S:16][C:12]([O:13][CH2:14][CH3:15])=[N:11][C:6]=1[OH:7])#[N:4] |^1:4|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)NC(OCC)=S
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for another 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was added to sodium hydroxide solution
WASH
Type
WASH
Details
The resulting solution was washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(N=C(S1)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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